N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-(2-methylphenoxy)acetamide
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Description
N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C21H22N6O4 and its molecular weight is 422.445. The purity is usually 95%.
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Scientific Research Applications
Cyclopropane as a Conformational Restrictor
Cyclopropane rings are utilized to restrict the conformation of biologically active compounds, improving their activity by stabilizing bioactive conformations. For instance, cyclopropane-based chiral units have been developed to synthesize conformationally restricted analogues of histamine, demonstrating the utility of cyclopropane in enhancing specificity and activity of biological molecules (Kazuta, Matsuda, & Shuto, 2002).
Anticancer Applications
Compounds with tetrazole and acetamide groups have been explored for their anticancer properties. A study on 5-methyl-4-phenyl thiazole derivatives, including those with tetrazole substituents, revealed selective cytotoxicity against lung adenocarcinoma cells, suggesting potential for anticancer therapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antimicrobial and Anti-inflammatory Applications
Novel thiazoline-tetralin derivatives have shown significant anticancer and antimicrobial efficacy, indicating the therapeutic potential of such compounds in treating infectious diseases and cancer (Turan-Zitouni, Yurttaş, Tabbi, Akalın Çiftçi, Temel, & Kaplancıklı, 2018). Additionally, compounds incorporating sulfamoyl and acetamide moieties have been synthesized with a focus on antimicrobial applications, showcasing the diverse biological activities facilitated by these functional groups (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Molecular Docking and Drug Design
Molecular docking studies have been utilized to design and optimize compounds with anti-inflammatory properties, such as indole acetamide derivatives. These studies help in understanding the interaction between drug molecules and biological targets, aiding in the development of more effective therapeutic agents (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]-5-oxotetrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4/c1-14-4-2-3-5-18(14)31-13-20(29)23-16-8-10-17(11-9-16)27-21(30)26(24-25-27)12-19(28)22-15-6-7-15/h2-5,8-11,15H,6-7,12-13H2,1H3,(H,22,28)(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTLYLZWVWVVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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